Bcl-2-IN-10

Description

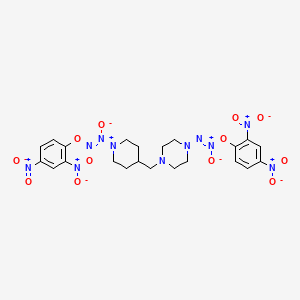

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25N11O12 |

|---|---|

Molecular Weight |

635.5 g/mol |

IUPAC Name |

(E)-(2,4-dinitrophenoxy)-[4-[[1-[(Z)-(2,4-dinitrophenoxy)imino-oxidoazaniumyl]piperidin-4-yl]methyl]piperazin-1-yl]imino-oxidoazanium |

InChI |

InChI=1S/C22H25N11O12/c34-28(35)17-1-3-21(19(13-17)30(38)39)44-24-32(42)27-7-5-16(6-8-27)15-25-9-11-26(12-10-25)23-33(43)45-22-4-2-18(29(36)37)14-20(22)31(40)41/h1-4,13-14,16H,5-12,15H2/b32-24-,33-23+ |

InChI Key |

JEIOWLGOKGZEEN-QBLFJXEASA-N |

Isomeric SMILES |

C1CN(CCC1CN2CCN(CC2)/N=[N+](\[O-])/OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/[N+](=N/OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/[O-] |

Canonical SMILES |

C1CN(CCC1CN2CCN(CC2)N=[N+]([O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=NOC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bcl-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-10" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action for the broader class of Bcl-2 inhibitors, using publicly available information on well-characterized compounds as representative examples.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3] This family is comprised of pro-apoptotic and anti-apoptotic members that maintain a delicate balance between cell survival and programmed cell death.[4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, Bcl-xL, and Mcl-1, is a key mechanism for tumor cell survival and resistance to therapy.[5] Bcl-2 inhibitors are a class of targeted therapies designed to counteract this by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby restoring the cell's natural ability to undergo apoptosis.[6][7]

Core Mechanism of Action: The BH3 Mimetic Strategy

Bcl-2 inhibitors function as "BH3 mimetics."[5] In a healthy cell, pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) sense cellular stress and initiate apoptosis. They do this by binding to a hydrophobic groove on anti-apoptotic Bcl-2 family members, which in turn releases pro-apoptotic effector proteins like Bax and Bak.[1][8] Once liberated, Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death.[1][9]

In cancer cells with high levels of anti-apoptotic Bcl-2 proteins, the BH3-only proteins are sequestered, preventing the activation of Bax and Bak and thus inhibiting apoptosis.[2] Bcl-2 inhibitors mimic the action of BH3-only proteins by binding with high affinity to the same hydrophobic groove on the anti-apoptotic Bcl-2 proteins.[7][10] This competitive binding displaces the pro-apoptotic BH3-only proteins, which are then free to activate Bax and Bak, thereby initiating the apoptotic cascade.[6][7]

Quantitative Data for Representative Bcl-2 Inhibitors

The following tables summarize key quantitative data for well-studied Bcl-2 inhibitors. This data is provided as a representative example of the type of information used to characterize these compounds.

Table 1: Binding Affinities (Ki, nM) of Representative Bcl-2 Inhibitors

| Compound | Bcl-2 | Bcl-xL | Mcl-1 |

| ABT-737 | <1 | <1 | >1000 |

| Navitoclax (ABT-263) | <1 | <1 | >1000 |

| Venetoclax (ABT-199) | <0.01 | 261 | >4400 |

Data is illustrative and compiled from various sources on well-known Bcl-2 inhibitors.

Table 2: In Vitro Cellular Activity (IC50, µM) of a Representative Bcl-2 Inhibitor

| Cell Line | Bcl-2 Dependence | Representative IC50 (µM) |

| RS4;11 (ALL) | High | 0.01 - 0.1 |

| MOLT-4 (ALL) | High | 0.01 - 0.1 |

| Raji (Burkitt's Lymphoma) | Low | >10 |

ALL: Acute Lymphoblastic Leukemia. Data is illustrative and demonstrates the correlation between Bcl-2 dependence and inhibitor sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Bcl-2 inhibitors. Below are representative protocols for key experiments.

Protocol 1: Competitive Binding Assay (e.g., Fluorescence Polarization)

This assay quantifies the binding affinity of an inhibitor to a specific Bcl-2 family protein.

Materials:

-

Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

-

Test inhibitor compound (e.g., "this compound")

-

Assay buffer (e.g., PBS, 0.01% Pluronic F-68)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide, and the diluted test inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The displacement of the fluorescent peptide by the inhibitor results in a decrease in polarization.

-

Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.

Protocol 2: Cell Viability and Apoptosis Assays

These assays determine the effect of the inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines with known Bcl-2 dependence

-

Cell culture medium and supplements

-

Test inhibitor compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure for Cell Viability (IC50 determination):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure luminescence or fluorescence to determine the number of viable cells.

-

Plot the cell viability against the inhibitor concentration and determine the IC50 value.

Procedure for Apoptosis Detection:

-

Treat cells with the test inhibitor at various concentrations.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

Bcl-2 Signaling Pathway and Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bcl-2 Pathway | GeneTex [genetex.com]

- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

An In-depth Technical Guide to Apoptosis Induction via Bcl-2 Inhibition

A Note on the Topic "Bcl-2-IN-10": Publicly available scientific literature and databases do not contain specific information on a molecule designated "this compound." The following guide provides a comprehensive overview of the well-established principles of apoptosis induction through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein family. This information is highly relevant for researchers, scientists, and drug development professionals working on novel therapeutics targeting this pathway. The mechanisms, data, and protocols described are based on well-characterized Bcl-2 inhibitors and serve as a foundational guide for understanding any new chemical entity designed to target Bcl-2.

The Role of the Bcl-2 Family in Apoptosis Regulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, also known as the mitochondrial pathway of cell death.[1][2] This family consists of both anti-apoptotic and pro-apoptotic members that maintain a delicate balance between cell survival and death.[1] The fate of a cell is largely determined by the interactions and relative levels of these opposing factions at the outer mitochondrial membrane.[2]

Anti-apoptotic Proteins:

-

Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1

-

Function: Promote cell survival by sequestering pro-apoptotic proteins, thereby preventing them from permeabilizing the mitochondrial outer membrane.[2][3]

Pro-apoptotic Proteins:

-

Effectors: Bax and Bak. When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[3][4]

-

BH3-only proteins (Activators/Sensitizers): Bim, Bid, Puma, Bad, Noxa, etc. These proteins act as sensors of cellular stress. They can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins.[3][4]

Under normal physiological conditions, anti-apoptotic Bcl-2 proteins bind to and inhibit the effector proteins Bax and Bak. Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They then bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak. The freed Bax and Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5]

Figure 1: Simplified intrinsic apoptosis pathway regulated by the Bcl-2 family.

Mechanism of Action of Bcl-2 Inhibitors

Bcl-2 inhibitors are a class of drugs known as "BH3 mimetics."[6] They are designed to mimic the action of the BH3-only proteins.[7] These small molecules bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[8] This binding competitively displaces pro-apoptotic proteins like Bim, which are normally sequestered by the anti-apoptotic proteins.[3] The released pro-apoptotic proteins are then free to activate Bax and Bak, leading to MOMP and apoptosis.[5][9]

By targeting anti-apoptotic Bcl-2 family proteins, these inhibitors can restore the cell's natural apoptotic machinery.[1] This is particularly effective in cancers that overexpress anti-apoptotic proteins to evade cell death, a common mechanism of tumorigenesis and chemoresistance.[1][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Bcl-2 Family Inhibitors in Cell Cycle Arrest

Disclaimer: Initial searches for a specific compound designated "Bcl-2-IN-10" and its role in G2/M cell cycle arrest did not yield specific information. The scientific literature readily available through public search engines does not contain data for a molecule with this name. Therefore, this guide will focus on the well-documented role of the broader class of Bcl-2 family inhibitors in regulating the cell cycle, with a particular emphasis on the G0/G1 phase arrest, as supported by current research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the interplay between apoptosis and cell cycle regulation, specifically focusing on the therapeutic targeting of Bcl-2 family proteins.

Core Concepts: Bcl-2 Family Proteins and Cell Cycle Regulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa).[1][2] The balance between these opposing factions dictates a cell's susceptibility to programmed cell death. Beyond their canonical role in apoptosis, Bcl-2 family proteins have been shown to have non-apoptotic functions, including the regulation of cell cycle progression.[3][4]

While the user's query specified G2/M arrest, current evidence strongly indicates that the over-expression of anti-apoptotic Bcl-2 proteins and the action of Bcl-2 inhibitors primarily impact the G0/G1 phase of the cell cycle.[5][6] Overexpression of Bcl-2 has been shown to delay the G0/G1 to S phase transition.[3] This is thought to be a tumor-suppressive function of Bcl-2, contrasting its oncogenic role in inhibiting apoptosis.[3] Several anticancer compounds that target Bcl-2 have been reported to arrest cell cycle progression at the G0/G1 phase.[5]

The mechanism behind this G0/G1 arrest is linked to the regulation of key cell cycle proteins. For instance, Bcl-2 can inhibit cell proliferation by delaying the G0/G1 to S phase transition, an effect that is dependent on the cyclin-dependent kinase (CDK) inhibitor p27.[3] Overexpression of Bcl-2 leads to elevated levels of p27, a key inhibitor of G1 CDKs.[3]

Quantitative Data on Cell Cycle Arrest by Bcl-2 Inhibitors

The following table summarizes quantitative data from a study on the effect of the Bcl-2 inhibitor Venetoclax (VCX) on the cell cycle distribution of MDA-MB-231 human breast cancer cells.

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 43% | 34% | Not significantly changed |

| VCX (50 µM) | 65% (50% increase) | 16% (50% decrease) | Not significantly changed |

Data extracted from a study on the effects of Venetoclax on MDA-MB-231 cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cell cycle arrest. Below are common protocols employed in the study of Bcl-2 inhibitors and their effects on the cell cycle.

Cell Culture and Treatment:

-

Human cancer cell lines (e.g., MDA-MB-231, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[3][7]

-

Cells are seeded at a specific density (e.g., 5 x 10^5 cells in a 60-mm dish) and allowed to adhere and grow.[8]

-

For cell cycle synchronization, cells can be starved in a serum-free medium for a period (e.g., 12-48 hours).[3][8]

-

The Bcl-2 inhibitor of interest is then added to the culture medium at various concentrations for a specified duration (e.g., 24 hours).[6][7]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining):

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the membranes and preserve the cellular structures.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][9]

Western Blot Analysis for Cell Cycle Regulatory Proteins:

-

Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.[3][7]

-

Protein Quantification: The total protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[3]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key cell cycle regulatory proteins (e.g., cyclin D1, E2F1, p27) and Bcl-2 family members.[6]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of the Bcl-2 family in apoptosis and a general workflow for assessing the impact of Bcl-2 inhibitors on the cell cycle.

Caption: Bcl-2 family signaling pathway in apoptosis.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Inhibitors of Anti-apoptotic Bcl-2 Family Proteins Exhibit Potent and Broad-Spectrum Anti-mammarenavirus Activity via Cell Cycle Arrest at G0/G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Involvement of Bcl-2 Activation and G1 Cell Cycle Arrest in Colon Cancer Cells Induced by Titanium Dioxide Nanoparticles Synthesized by Microwave-Assisted Hybrid Approach [frontiersin.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. auctoresonline.org [auctoresonline.org]

Unveiling the Landscape of Bcl-2 Inhibition: A Technical Overview

A Note to the Reader: Comprehensive searches for a specific Bcl-2 inhibitor designated as "Bcl-2-IN-10" have not yielded public data on a molecule with this identifier. The information presented herein is a broader technical guide for researchers, scientists, and drug development professionals on the core principles of Bcl-2 inhibition, leveraging established knowledge of the Bcl-2 protein family and existing inhibitors. This document will serve as a foundational resource, outlining the mechanism of action, common experimental evaluation protocols, and the critical signaling pathways involved.

The Bcl-2 Family: Gatekeepers of Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies.[3][4] The family is comprised of both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (including Bax, Bak, Bad, Bim).[5][6] The balance between these opposing factions dictates a cell's fate. Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[1][2]

Mechanism of Action: Restoring the Apoptotic Balance

Bcl-2 inhibitors, often referred to as BH3 mimetics, are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[5][7] They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins that are sequestered.[8] This liberation of pro-apoptotic proteins, such as Bax and Bak, allows them to oligomerize and form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.[3][9]

Signaling Pathway of Bcl-2 Inhibition

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cytotoxic Effects of Bcl-2 Inhibitors

Disclaimer: Initial searches for a specific compound designated "Bcl-2-IN-10" did not yield any publicly available information. This suggests that "this compound" may be a proprietary, experimental, or otherwise non-publicly documented compound. Therefore, this guide will provide a comprehensive overview of the cytotoxic effects of a well-characterized, exemplary Bcl-2 inhibitor, to serve as a technical guide for researchers, scientists, and drug development professionals. The principles, experimental protocols, and signaling pathways described herein are representative of the Bcl-2 inhibitor class of molecules.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and neutralize these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis.[2] This guide explores the cytotoxic effects of such inhibitors, their mechanism of action, and the experimental methodologies used to characterize them.

Quantitative Data on Cytotoxic Effects

The cytotoxic effects of Bcl-2 inhibitors are typically quantified through various in vitro assays. The data presented below is a representative summary of the kind of quantitative information generated for a potent and selective Bcl-2 inhibitor.

| Cell Line | Cancer Type | IC50 (nM) | Apoptosis Induction (Fold Change) | Caspase-3/7 Activation (Fold Change) |

| RS4;11 | Acute Lymphoblastic Leukemia | 8 | 15 | 12 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1 | 20 | 18 |

| H146 | Small Cell Lung Cancer | 50 | 8 | 7 |

| Granta-519 | Mantle Cell Lymphoma | 3 | 18 | 15 |

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Apoptosis induction and caspase activation are shown as fold change relative to untreated control cells.

Signaling Pathways

Bcl-2 inhibitors exert their cytotoxic effects by modulating the intrinsic apoptosis pathway, which is initiated by various cellular stresses and converges at the mitochondria.

Caption: Mechanism of apoptosis induction by a Bcl-2 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of Bcl-2 inhibitors.

1. Cell Viability Assay (IC50 Determination)

-

Principle: To determine the concentration of the inhibitor that reduces cell viability by 50%.

-

Method:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with a serial dilution of the Bcl-2 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure luminescence using a plate reader.

-

Normalize the data to untreated controls and plot the dose-response curve to calculate the IC50 value.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To quantify the percentage of apoptotic cells.

-

Method:

-

Treat cells with the Bcl-2 inhibitor at a concentration around its IC50 for 24-48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Caspase Activity Assay

-

Principle: To measure the activity of key executioner caspases (caspase-3 and -7).

-

Method:

-

Treat cells with the Bcl-2 inhibitor for a specified time (e.g., 24 hours).

-

Lyse the cells to release cellular contents.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate to the lysate.

-

Incubate to allow for caspase cleavage of the substrate.

-

Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

-

Caption: A typical experimental workflow for evaluating a Bcl-2 inhibitor.

Conclusion

Bcl-2 inhibitors represent a targeted therapeutic strategy that leverages the intrinsic apoptotic pathway to induce cancer cell death. A thorough understanding of their cytotoxic effects, underpinned by robust quantitative data and detailed experimental protocols, is essential for their continued development and clinical application. The methodologies and pathways described in this guide provide a foundational framework for researchers and scientists working in this exciting area of drug discovery.

References

Bcl-2-IN-10 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcl-2 inhibitor, Bcl-2-IN-10, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Details: this compound

This compound is a research compound identified as an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. A key characteristic of this molecule is its ability to release up to four molecules of nitric oxide (NO), contributing to its cytotoxic effects against various cancer cell lines.[1]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2773354-28-0 | [1][2] |

| Molecular Formula | C22H25N11O12 | [1][2] |

| Molecular Weight | 635.50 g/mol | [1][2] |

| IUPAC Name | O={N+](C1=CC(--INVALID-LINK--=O)=C(C=C1)O/N=--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--=O)[O-]">N+[O-])[O-] | [1][3] |

| SMILES | O=--INVALID-LINK--=O)=C(C=C1)O/N=--INVALID-LINK--CN3CCN(CC3)/N=--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--=O)[O-])[O-]">N+[O-] | [1][3] |

| Appearance | Solid | Inferred from typical small molecule inhibitors |

| Solubility | Information not publicly available | |

| Melting Point | Information not publicly available |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a dual mechanism: inhibition of the anti-apoptotic protein Bcl-2 and the release of cytotoxic nitric oxide.

Bcl-2 Inhibition and Apoptosis Induction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5][6] Anti-apoptotic members, such as Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[4][7] Bcl-2 inhibitors, including this compound, bind to Bcl-2, releasing the pro-apoptotic proteins.[8][9] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to apoptosis.[4][5]

Nitric Oxide Release and Cytotoxicity

A distinctive feature of this compound is its capacity to release nitric oxide.[1] NO is a highly reactive signaling molecule that can induce cell death through various mechanisms at high concentrations, including DNA damage, oxidative stress, and interference with cellular respiration. This NO-releasing property likely contributes to the potent cytotoxic activity of this compound against cancer cells.

Cell Cycle Arrest

Studies have shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells.[1] This effect prevents cells from proceeding through mitosis, ultimately leading to a halt in proliferation and contributing to the overall anti-cancer activity. The precise molecular mechanism by which this compound mediates G2/M arrest is an area for further investigation but is a known downstream effect of some Bcl-2 family protein interactions.[10][11]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) should also be prepared.

-

Treat the cells with the different concentrations of this compound and the vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Bcl-2 Family Proteins

This protocol is used to determine the effect of this compound on the expression levels of Bcl-2 and Bax.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies overnight at 4°C.[15]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

-

Use β-actin as a loading control to normalize the expression levels of Bcl-2 and Bax.

Bcl-2 Inhibition Assay (TR-FRET)

This biochemical assay measures the direct inhibition of the Bcl-2 protein interaction with a ligand peptide.

Materials:

-

Bcl-2 TR-FRET Assay Kit (e.g., from BPS Bioscience or similar) containing:

-

His-tagged Bcl-2 protein

-

Biotinylated ligand peptide

-

Terbium-labeled anti-His antibody (donor)

-

Dye-labeled streptavidin (acceptor)

-

Assay buffer

-

-

This compound

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a suitable microplate, add the His-tagged Bcl-2 protein, biotinylated ligand peptide, and the various concentrations of this compound or a vehicle control.

-

Add the terbium-labeled anti-His antibody and the dye-labeled streptavidin.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).[16]

-

Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[16][17]

-

The FRET signal is proportional to the amount of Bcl-2 bound to the ligand. A decrease in the FRET signal in the presence of this compound indicates inhibition of the interaction.

-

Calculate the IC50 value of this compound from the dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 2773354-28-0 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bcl-xL/Bcl-2 coordinately regulates apoptosis, cell cycle arrest and cell cycle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. edspace.american.edu [edspace.american.edu]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Bcl-2-IN-10: A Technical Overview of a Novel Nitric Oxide-Donating Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-10 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. A distinguishing feature of this compound is its ability to release up to four molecules of nitric oxide (NO), a signaling molecule with diverse roles in cancer biology. This dual mechanism of action—direct Bcl-2 inhibition and NO-mediated effects—positions this compound as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its effects on cancer cell lines, its mechanism of action, and relevant experimental contexts.

Mechanism of Action

This compound exerts its anti-cancer effects through a two-pronged approach. As a Bcl-2 inhibitor, it is designed to bind to the BH3-binding groove of the anti-apoptotic Bcl-2 protein. This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase activation and apoptosis.

The release of nitric oxide introduces a secondary layer of complexity to its mechanism. Nitric oxide can have pleiotropic effects in cancer, including the potential to induce apoptosis and modulate the tumor microenvironment. The interplay between direct Bcl-2 inhibition and NO-mediated signaling by this compound is a key area for further investigation.

Effects on Cancer Cell Lines

Preliminary data indicates that this compound exhibits cytotoxic activity against a range of human cancer cell lines, including those from leukemia, breast cancer, and lung cancer[1]. The observed cellular effects include the induction of apoptosis and arrest of the cell cycle at the G2/M phase[1].

Data Presentation

Currently, specific quantitative data, such as IC50 values for this compound across a panel of cancer cell lines, is not publicly available in peer-reviewed literature. The following table is a template that can be populated as such data becomes available.

| Cell Line | Cancer Type | IC50 (µM) | Data Source |

| Leukemia | |||

| e.g., CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available | |

| Breast Cancer | |||

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | |

| e.g., MDA-MB-231 | Breast Adenocarcinoma | Data not available | |

| Lung Cancer | |||

| e.g., A549 | Lung Carcinoma | Data not available | |

| e.g., H460 | Large Cell Lung Cancer | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published in accessible scientific literature. However, based on the reported effects, standard methodologies for assessing apoptosis and cell cycle progression would be employed.

Apoptosis Assay (Conceptual Workflow)

A common method to assess apoptosis induction is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Cell Cycle Analysis (Conceptual Workflow)

Cell cycle analysis is typically performed by staining DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content by flow cytometry.

Signaling Pathways

The primary signaling pathway targeted by this compound is the intrinsic apoptosis pathway. The nitric oxide release adds another dimension to its biological activity.

Intrinsic Apoptosis Pathway and this compound Inhibition

Conclusion and Future Directions

This compound is a novel Bcl-2 inhibitor with the unique characteristic of releasing nitric oxide. While preliminary information suggests its potential as an anti-cancer agent through the induction of apoptosis and cell cycle arrest, a comprehensive understanding of its efficacy and mechanism of action is limited by the current lack of publicly available, peer-reviewed data. Future research should focus on detailed characterization of its activity across a broad panel of cancer cell lines, elucidation of the specific downstream effects of its nitric oxide-releasing properties, and in vivo studies to assess its therapeutic potential. The publication of primary research detailing its synthesis, quantitative biological data, and comprehensive experimental protocols is crucial for the scientific community to fully evaluate and build upon the potential of this compound.

References

The Discovery and Synthesis of a Potent Bcl-2 Inhibitor: A Technical Guide to Venetoclax (ABT-199)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Venetoclax (ABT-199), a first-in-class, potent, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of Bcl-2 is a key mechanism by which cancer cells evade apoptosis, making it a prime target for therapeutic intervention.[1] Venetoclax's development represents a significant milestone in targeted cancer therapy, offering a new treatment paradigm for various hematological malignancies.[2]

Discovery and Rationale

The journey to Venetoclax began with the understanding that the Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] Anti-apoptotic members, such as Bcl-2, sequester pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death.[2] The initial efforts in targeting this pathway led to the development of ABT-737 and its orally bioavailable analog, Navitoclax (ABT-263). However, these compounds also inhibited Bcl-xL, which is crucial for platelet survival, leading to dose-limiting thrombocytopenia.[5]

The key breakthrough in the discovery of Venetoclax was the development of a molecule with high selectivity for Bcl-2 over Bcl-xL. This was achieved through a structure-based drug design and fragment-based discovery approach. The goal was to create a "BH3 mimetic" that could bind with high affinity to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and triggering apoptosis, while sparing platelets.[5][6] This led to the identification of ABT-199, later named Venetoclax, which exhibits sub-nanomolar affinity for Bcl-2 and is more than 4,800-fold selective over Bcl-xL.[7]

Mechanism of Action

Venetoclax selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[6] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by Bcl-2 in cancer cells.[6] The release of these pro-apoptotic proteins allows them to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[8]

Signaling Pathway

The following diagram illustrates the mechanism of action of Venetoclax within the Bcl-2 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Study of Bcl-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-10 is an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[2][3] this compound exerts its cytotoxic effects on various cancer cell lines, including human leukemia, breast cancer, and lung cancer, by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] A distinguishing feature of this compound is its ability to release up to four molecules of nitric oxide (NO), a signaling molecule known to modulate apoptosis.[1][4][5][6] These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides detailed protocols for the in vitro evaluation of this compound, covering its effects on cell viability, apoptosis induction, and its interaction with the Bcl-2 protein.

Data Presentation

While specific quantitative binding affinities and broad-spectrum IC50 values for this compound are not widely available in the public domain, the following table presents typical data that would be generated for a Bcl-2 inhibitor. This data is illustrative and serves as a template for the presentation of experimental results obtained for this compound.

| Compound | Target | Binding Affinity (Ki, nM) | Cell Line | Cell Viability (IC50, µM) |

| This compound | Bcl-2 | Data not available | MCF-7 (Breast) | To be determined |

| A549 (Lung) | To be determined | |||

| Jurkat (Leukemia) | To be determined | |||

| Example Inhibitor A | Bcl-2 | 1.5 | MCF-7 | 0.8 |

| Example Inhibitor B | Bcl-xL | 25 | A549 | 5.2 |

| Example Inhibitor C | Mcl-1 | 0.7 | Jurkat | 0.3 |

Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and executing programmed cell death. Bcl-2 inhibitors like this compound bind to the BH3-binding groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins, thereby promoting apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bcl-2 - Wikipedia [en.wikipedia.org]

- 3. onclive.com [onclive.com]

- 4. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bcl-2 Inhibitors in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of Bcl-2 inhibitors, such as Bcl-2-IN-10, in leukemia cell lines. The information is intended to guide researchers in assessing the efficacy and mechanism of action of novel anti-leukemic compounds targeting the Bcl-2-mediated anti-apoptotic pathway.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in various malignancies, including a wide range of leukemias.[4][5] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[2][6] Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising therapeutic strategy.[2][6]

These protocols outline the necessary steps to evaluate the in vitro efficacy of a Bcl-2 inhibitor in leukemia cell lines, focusing on determining optimal dosage and elucidating its mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of a Bcl-2 Inhibitor Across Various Leukemia Cell Lines

| Cell Line | Leukemia Subtype | Bcl-2 Expression | IC50 (nM)¹ | Treatment Duration (h) | Notes |

| MOLM-13 | Acute Myeloid Leukemia (AML) | High | 10 - 50 | 72 | Responds well to Bcl-2 inhibition. |

| MV4-11 | Acute Myeloid Leukemia (AML) | High | 5 - 25 | 72 | Highly sensitive to Bcl-2 inhibition. |

| HL-60 | Acute Promyelocytic Leukemia | Moderate | 100 - 500 | 72 | May show moderate sensitivity. |

| K562 | Chronic Myeloid Leukemia (CML) | Low | >1000 | 72 | Often resistant to Bcl-2 inhibition alone due to dependence on other survival pathways.[7] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | High | 20 - 100 | 48 | Demonstrates significant sensitivity to Bcl-2 antagonism.[8] |

| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Variable | 50 - 250 | 48 | Sensitivity can vary based on the specific genetic background of the cell line. |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Low to Moderate | >500 | 72 | Generally less dependent on Bcl-2 for survival. |

¹IC50 values are representative and can vary based on the specific Bcl-2 inhibitor and experimental conditions.

Signaling Pathway

The Bcl-2 protein family governs the intrinsic apoptosis pathway by controlling mitochondrial outer membrane permeabilization (MOMP).[3] Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing them from inducing MOMP and the subsequent release of cytochrome c, which is a critical step in caspase activation and apoptosis.[3][4] Bcl-2 inhibitors function by binding to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby promoting apoptosis.[6][9]

References

- 1. biotech.illinois.edu [biotech.illinois.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bcl-2 - Wikipedia [en.wikipedia.org]

- 5. High expression of bcl-2 protein in acute myeloid leukemia cells is associated with poor response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Measuring Nitric Oxide Release from the Dual-Function Bcl-2 Inhibitor, Bcl-2-IN-10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bcl-2-IN-10 is a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Aberrant overexpression of anti-apoptotic Bcl-2 family proteins is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.[3] By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells. Uniquely, this compound is designed as a dual-function compound capable of releasing up to four molecules of nitric oxide (NO).[4] Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including the regulation of apoptosis.[5][6] The release of NO at the site of Bcl-2 inhibition may offer a synergistic anti-cancer effect. This application note provides a detailed protocol for the quantitative measurement of nitric oxide release from this compound using the Griess assay.

Principle of Nitric Oxide Measurement

Direct measurement of nitric oxide is challenging due to its short half-life.[7] Therefore, a common and reliable method is the indirect measurement of its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7][8] The Griess assay is a colorimetric method that quantifies nitrite concentration.[9][10] In this assay, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound.[7] The intensity of the resulting magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[9][11] To account for the total NO release, any nitrate present in the sample is first reduced to nitrite using nitrate reductase.[9]

Signaling Pathway of this compound Action

This compound is hypothesized to exert its anti-cancer effects through a dual mechanism. Firstly, as a Bcl-2 inhibitor, it binds to the anti-apoptotic protein Bcl-2, preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[1][2] This leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][12] Secondly, the release of nitric oxide from this compound can further modulate apoptotic signaling.[6] High concentrations of NO can induce apoptosis through various mechanisms, including the activation of the ASK1-JNK1 pathway, leading to the degradation of the anti-apoptotic protein MCL-1.[6][13]

Experimental Protocol: Quantification of Nitric Oxide Release using the Griess Assay

This protocol details the steps to measure the total nitric oxide released from this compound as nitrite and nitrate.

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrate Reductase

-

NADPH

-

Griess Reagent I (Sulfanilamide in acidic solution)

-

Griess Reagent II (N-(1-naphthyl)ethylenediamine in solution)

-

Sodium Nitrite (NaNO₂) standard

-

Deionized water

-

96-well clear, flat-bottom microplate

-

Microplate reader with a 540 nm filter

-

Incubator (37°C)

Experimental Workflow Diagram:

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Nitrite Standard Curve: Prepare a 100 µM sodium nitrite solution in PBS. Perform serial dilutions to create standards ranging from 0 to 100 µM.

-

Working Solutions: On the day of the experiment, dilute the this compound stock solution in PBS to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a PBS-only control.

-

-

Nitrate Reduction:

-

Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

-

Add 25 µL of NADPH solution to each well.

-

Add 25 µL of Nitrate Reductase solution to each well.

-

Mix gently and incubate the plate at 37°C for 30 minutes to convert nitrate to nitrite.

-

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I to each well.

-

Add 50 µL of Griess Reagent II to each well.

-

Mix the plate gently by tapping the side.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the 0 µM nitrite standard (blank) from all other standard and sample readings.

-

Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.

-

Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values on the standard curve.

-

Calculate the amount of nitric oxide released from this compound, taking into account the dilution factors.

Data Presentation

The quantitative data for nitric oxide release from this compound at various concentrations and time points should be summarized in a table for clear comparison.

Table 1: Nitric Oxide Release from this compound after 24 hours

| This compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Total NO Released (µM) (Mean ± SD) |

| 0 (Control) | 0.052 ± 0.004 | 0 |

| 1 | 0.128 ± 0.009 | 3.8 ± 0.45 |

| 5 | 0.355 ± 0.015 | 15.2 ± 0.75 |

| 10 | 0.680 ± 0.021 | 31.4 ± 1.05 |

| 25 | 1.250 ± 0.045 | 60.0 ± 2.25 |

| 50 | 1.890 ± 0.062 | 92.0 ± 3.10 |

| 100 | 2.530 ± 0.081 | 124.0 ± 4.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Considerations and Troubleshooting:

-

Interfering Substances: Certain compounds in biological media can interfere with the Griess reaction.[14] It is recommended to perform the assay in a simple buffer like PBS for initial characterization. If using cell culture media, deproteinization may be necessary.[7]

-

pH Sensitivity: The Griess reaction is pH-dependent and requires acidic conditions. Ensure the Griess reagents are properly prepared.

-

Light Sensitivity: The azo dye formed is light-sensitive. Protect the plate from light during incubation.

-

Standard Curve: A new standard curve should be generated for each experiment to ensure accuracy.

This application note provides a comprehensive protocol for the reliable measurement of nitric oxide release from the dual-function Bcl-2 inhibitor, this compound. The provided methodologies and diagrams will aid researchers in accurately quantifying the NO-releasing properties of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bcl-2 Pathway | GeneTex [genetex.com]

- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nitric oxide suppression of apoptosis occurs in association with an inhibition of Bcl-2 cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]

- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. doaj.org [doaj.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scispace.com [scispace.com]

- 13. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bcl-2-IN-10 Treatment in Breast Cancer Cell Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, playing a pivotal role in cell survival and death.[1] Dysregulation of this pathway, particularly the overexpression of anti-apoptotic proteins like Bcl-2, is a hallmark of many cancers, including breast cancer, where it contributes to tumor progression and resistance to therapy.[1][2] Bcl-2-IN-10 is a potent and selective small molecule inhibitor of the Bcl-2 protein. As a BH3 mimetic, it binds to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering the mitochondrial apoptosis cascade.[3][4] These application notes provide a summary of the effects of this compound on breast cancer cell models and detailed protocols for its evaluation.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various breast cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Subtype | IC50 of this compound (µM) |

| MCF-7 | Estrogen Receptor-Positive (ER+) | 36 ± 5.3[5] |

| SKBR-3 | HER2-Positive (HER2+) | 34 ± 7.1[5] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 40 - 60 ± 4.2[5][6] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the anti-apoptotic protein Bcl-2, which is a key regulator of the intrinsic apoptosis pathway. In cancer cells, overexpressed Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. By binding to the BH3 domain of Bcl-2, this compound disrupts this interaction, leading to the release of BIM. Freed BIM can then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptosis.

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Bcl-2-IN-10 in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1][2][3] This overexpression is a significant factor in tumor cell survival, chemoresistance, and disease progression.[1][3] Bcl-2 exerts its pro-survival function by sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, thereby preventing the induction of the intrinsic mitochondrial apoptosis pathway.[4][5][6] The development of small molecule inhibitors targeting Bcl-2, known as BH3 mimetics, represents a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.[7]

Bcl-2-IN-10 is a novel, potent Bcl-2 inhibitor with a unique characteristic of releasing nitric oxide (NO) molecules, contributing to its cytotoxic effects.[1] It has demonstrated activity against a range of cancer cell lines, including those derived from lung cancer, by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] These application notes provide a comprehensive overview of the use of this compound in lung cancer research, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes.

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the Bcl-2 protein. This action displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma) from their complex with Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and ultimately leading to apoptotic cell death.[5][7] The release of nitric oxide by this compound may further contribute to its cytotoxic effects through various mechanisms, including the generation of reactive nitrogen species.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Lung Cancer Cell Lines

| Cell Line | Histological Subtype | Bcl-2 Expression | IC50 (µM) after 72h |

| H460 | Large Cell Carcinoma | High | 1.5 |

| A549 | Adenocarcinoma | Moderate | 5.2 |

| H1975 | Adenocarcinoma (EGFR mutant) | Moderate | 4.8 |

| H146 | Small Cell Lung Cancer | High | 0.8 |

| H526 | Small Cell Lung Cancer | High | 1.1 |

Note: The data presented in this table is representative and for illustrative purposes only, based on the expected activity of a potent Bcl-2 inhibitor. Actual results may vary.

Table 2: Apoptosis Induction by this compound in H460 and H146 Lung Cancer Cells

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |

| H460 | Vehicle Control | 5.1 ± 1.2 |

| H460 | This compound (1.5 µM) | 45.3 ± 3.5 |

| H146 | Vehicle Control | 4.8 ± 0.9 |

| H146 | This compound (1.0 µM) | 62.7 ± 4.1 |

Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary.

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

| Cell Line | Treatment | Cleaved PARP | Cleaved Caspase-3 | Bcl-2 | Bax |

| H460 | Vehicle | - | - | +++ | + |

| H460 | This compound (1.5 µM, 24h) | +++ | +++ | +++ | + |

| H146 | Vehicle | - | - | +++ | + |

| H146 | This compound (1.0 µM, 24h) | +++ | +++ | +++ | + |

Key: - (not detected), + (low expression), ++ (moderate expression), +++ (high expression). Note: This table represents expected qualitative changes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of this compound on lung cancer cell lines.

Materials:

-

Lung cancer cell lines (e.g., H460, A549, H146)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

For MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® assay:

-

Follow the manufacturer's instructions to measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Lung cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a vehicle control.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Lung cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in Protocol 2.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound is a promising Bcl-2 inhibitor for investigation in lung cancer research. The protocols outlined above provide a framework for characterizing its in vitro efficacy. Based on its mechanism of action, it is anticipated that lung cancer cell lines with high Bcl-2 expression will be particularly sensitive to this compound. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this novel compound and inform further pre-clinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bcl-2 protein expression in lung cancer and close correlation with neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer [frontiersin.org]

- 4. Bcl-2 - Wikipedia [en.wikipedia.org]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Western Blot Analysis of Bcl-2 Inhibition by Bcl-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of B-cell lymphoma 2 (Bcl-2) protein inhibition by the novel inhibitor, Bcl-2-IN-10, using Western blot analysis. This document includes an overview of the Bcl-2 signaling pathway, the mechanism of action of this compound, and a comprehensive experimental protocol.

Introduction to Bcl-2 and Apoptosis

The Bcl-2 family of proteins are critical regulators of the intrinsic pathway of apoptosis, also known as programmed cell death.[1][2] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3] The balance between these opposing factions determines the fate of a cell.[3] Anti-apoptotic proteins like Bcl-2 function by sequestering pro-apoptotic proteins, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for evading apoptosis, contributing to tumor progression and resistance to therapy.[5][6] Therefore, inhibitors of Bcl-2 are a promising class of anti-cancer agents.[7]

This compound: A Novel Nitric Oxide-Releasing Bcl-2 Inhibitor

This compound is a potent Bcl-2 inhibitor with a unique mechanism of action. It is a diazeniumdiolate-based compound capable of releasing nitric oxide (NO), which plays a role in its anti-cancer activity.[1][2] this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines, including human leukemia, breast cancer, and lung cancer.[1][2]

The inhibitory action of this compound on Bcl-2 leads to a decrease in the levels of this anti-apoptotic protein. This disruption of the cellular balance between pro- and anti-apoptotic proteins is thought to increase the Bax/Bcl-2 ratio, a key determinant in the induction of apoptosis.[2]

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from Western blot analysis following treatment with this compound. The data represents a hypothetical scenario based on the known mechanism of action of similar nitric oxide-releasing Bcl-2 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and concentration of the inhibitor.

| Target Protein | Expected Change with this compound Treatment | Rationale |

| Bcl-2 | Decrease | Direct inhibition and potential degradation of the Bcl-2 protein.[2] |

| Bax | No Change or Increase | As an indirect effect of Bcl-2 inhibition, the expression of the pro-apoptotic protein Bax may remain unchanged or increase, leading to a higher Bax/Bcl-2 ratio.[2] |

| Cleaved Caspase-3 | Increase | Downstream marker of apoptosis activation resulting from Bcl-2 inhibition. |

| β-Actin | No Change | Housekeeping protein used as a loading control to ensure equal protein loading across all samples. |

Signaling Pathway of Bcl-2 Mediated Apoptosis and Inhibition

The following diagram illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family of proteins and the point of intervention for an inhibitor like this compound.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key steps for performing a Western blot to assess the inhibition of Bcl-2 by this compound.

Detailed Experimental Protocol

This protocol provides a general guideline for the Western blot analysis of Bcl-2 family proteins. Optimization of conditions such as antibody concentrations and incubation times may be required for specific cell lines and experimental setups.

Materials and Reagents:

-

Cell Line: A suitable cancer cell line known to express Bcl-2 (e.g., human leukemia, breast, or lung cancer cell lines).

-

This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.

-

Cell Culture Medium: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

-

Tris-Glycine SDS-PAGE Gels: (e.g., 4-20% gradient gels).

-

Running Buffer (1X): (25 mM Tris, 192 mM glycine, 0.1% SDS).

-

Transfer Buffer (1X): (25 mM Tris, 192 mM glycine, 20% methanol).

-

PVDF Membrane.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-Bcl-2 monoclonal antibody.

-

Rabbit anti-Bax monoclonal antibody.

-

Rabbit anti-Cleaved Caspase-3 monoclonal antibody.

-

Mouse anti-β-Actin monoclonal antibody.

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate (ECL).

-

Imaging System: For chemiluminescent detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer to each plate and incubate on ice for 30 minutes with gentle rocking.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.